1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine
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Overview
Description
1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with ethylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to achieve high-quality output .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: Thiadiazole derivatives are explored for their electronic properties, making them useful in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. In the context of its antimicrobial and anticancer activities, the compound is believed to interfere with DNA replication and repair processes. This disruption can inhibit the growth and proliferation of bacterial and cancer cells. The exact pathways and molecular targets involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
1,3,4-Thiadiazole: The parent compound of the class, known for its broad range of biological activities.
1,2,3-Thiadiazole: Another isomer with distinct chemical properties and applications.
1,2,4-Thiadiazole: Known for its use in medicinal chemistry and materials science.
1,2,5-Thiadiazole: Less common but still of interest for its unique properties.
Uniqueness: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl group and the ethan-1-amine moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-3(6)5-8-7-4(2)9-5/h3H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJVSWLXTLQUJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368716-31-7 |
Source
|
Record name | 1-(5-methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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